Abamectin

Description

Historical Discovery and Early Research Significance

The discovery of the avermectins, from which Abamectin (B1664291) is derived, was the result of a systematic search for novel natural products with therapeutic potential. acs.org This endeavor involved collaboration between Japanese microbiologists and American parasitologists, leading to the identification of a new class of powerful antiparasitic agents. nih.govnih.gov

The journey to this compound began with the work of Satoshi Ōmura at the Kitasato Institute in Japan. nih.govsciencenews.org His research group focused on isolating new strains of Streptomyces bacteria from soil samples. nih.gov One such sample, collected near a golf course in Ito, Shizuoka Prefecture, Japan, yielded the actinomycete bacterium later named Streptomyces avermitilis. nih.govsciencenews.orgwikipedia.org This microorganism is the natural source from which avermectins are produced through fermentation. wikipedia.orgwikipedia.orgresearchgate.net Ōmura's team cultured thousands of these soil bacteria, creating broths that were then sent to Merck Sharp and Dohme Research Laboratories in the United States for screening. nih.govwikipedia.org

At Merck, a team led by William C. Campbell conducted a screening program to identify natural products with anthelmintic (anti-worm) activity. acs.orgnih.gov The fermentation broths from Ōmura's S. avermitilis culture showed remarkable effectiveness against the nematode Nematospiroides dubius in mice. acs.orgnih.gov Further investigation revealed that the active compounds, named avermectins, also possessed potent insecticidal and acaricidal (miticidal) properties. openaccessjournals.comnih.govwikipedia.org Avermectin (B7782182) B1, later named this compound, was identified as a major and highly potent component of the fermentation product. nih.govijsr.net This dual action against both internal parasites and arthropod pests highlighted its significant potential for use in both veterinary medicine and agriculture. wikipedia.orgopenaccessjournals.comnih.gov

In recognition of their groundbreaking work, William C. Campbell and Satoshi Ōmura were jointly awarded one half of the 2015 Nobel Prize in Physiology or Medicine. nih.govnobelprize.orgsightsavers.org The Nobel Assembly cited their discoveries concerning a novel therapy against infections caused by roundworm parasites. nobelprize.org Their research led to the discovery of Avermectin, whose derivatives, including the widely used Ivermectin, have had a profound impact on human and animal health by radically lowering the incidence of devastating parasitic diseases like River Blindness (Onchocerciasis) and Lymphatic Filariasis. nobelprize.orgsightsavers.orgwisc.edu The prize underscored the immense benefit to humankind derived from their discovery, which originated with a soil sample from a Japanese golf course. nih.govsciencenews.org

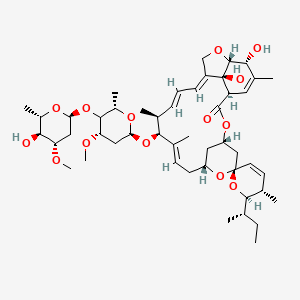

Chemical Classification and Structural Homologs

This compound belongs to a specific class of chemical compounds known as macrocyclic lactones, characterized by a large and complex ring structure. wikipedia.orgresearchgate.net Its identity is defined by its relationship to the broader avermectin family and its specific composition of two closely related molecules.

The avermectins are a group of 16-membered macrocyclic lactone derivatives produced by Streptomyces avermitilis. wikipedia.orgnih.govveteriankey.com These compounds are characterized by a large ring of atoms that includes a cyclic ester (lactone) group. wikipedia.orgnih.gov The core structure also features a spiroketal group and a benzofuran (B130515) ring. researchgate.net this compound is one of the most prominent members of this family, which also includes compounds like Ivermectin, Doramectin (B1670889), and Selamectin. wikipedia.orgrsc.org

This compound is not a single chemical entity but a mixture of two structurally similar compounds, known as homologs. wikipedia.orgherts.ac.uk The fermentation of S. avermitilis produces eight different avermectins, but this compound specifically refers to the mixture of Avermectin B1. wikipedia.orgnih.gov This mixture is predominantly composed of Avermectin B1a, which makes up at least 80% of the total, and Avermectin B1b, which constitutes 20% or less. wikipedia.orgorst.edunih.govherts.ac.ukresearchgate.net The two homologs differ only by a single methylene (B1212753) group (CH₂) at the C-25 position; Avermectin B1a has a sec-butyl side chain, while Avermectin B1b has an isopropyl side chain. wikipedia.orgwikipedia.org

This compound Composition This table details the typical composition of this compound, which is a mixture of two homologous compounds.

| Homolog | Percentage in Mixture |

| Avermectin B1a | ≥ 80% |

| Avermectin B1b | ≤ 20% |

| Data sourced from multiple references. wikipedia.orgorst.edunih.govherts.ac.ukresearchgate.net |

Chemical Properties of this compound Homologs This table provides the chemical formula and molecular weight for the two homologs that constitute this compound.

| Homolog | Chemical Formula | Molecular Weight ( g/mol ) |

| Avermectin B1a | C₄₈H₇₂O₁₄ | 873.1 |

| Avermectin B1b | C₄₇H₇₀O₁₄ | 859.1 |

| Data sourced from multiple references. herts.ac.ukscbt.comnih.govcaymanchem.comscbt.com |

Broad Academic and Research Impact

This compound is a cornerstone in agricultural pest management research due to its efficacy as a potent insecticide and acaricide. openaccessjournals.comopenaccessjournals.com It has broad-spectrum activity against a wide variety of arthropod pests, including mites, leafminers, thrips, aphids, and caterpillars that pose threats to high-value crops like fruits, vegetables, cotton, and ornamental plants. openaccessjournals.comnih.govpomais.comagrogreat.com Research has demonstrated its translaminar movement, meaning it can penetrate leaf tissue, creating a reservoir of the active ingredient to target pests that feed on the plant. agrogreat.com

The compound's unique mode of action, which involves stimulating the gamma-aminobutyric acid (GABA) system and blocking nerve signals in insects, makes it a subject of continuous study. beyondpesticides.orgpomais.com This distinct mechanism is a key reason for its inclusion in Integrated Pest Management (IPM) programs. openaccessjournals.comopenaccessjournals.com IPM strategies focus on using multiple tactics to control pests while minimizing economic, health, and environmental risks. openaccessjournals.com this compound fits well within these programs because it has been shown to have low toxicity to some non-target beneficial arthropods. nih.govsemanticscholar.org

A significant area of research focuses on insecticide resistance. openaccessjournals.com While pests can develop resistance to this compound, its mode of action is different from many other insecticides, which can make the development of resistance more difficult for pests. herbishield.com Studies have investigated the emergence of this compound-resistant populations in pests like the two-spotted spider mite (Tetranychus urticae) and the leafminer Liriomyza trifolii. nih.govbioone.org This research is critical for developing resistance management strategies, such as rotating insecticides with different modes of action to prolong the effectiveness of this compound in the field. herbishield.comnih.gov Research has also explored cross-resistance, where resistance to this compound can confer resistance to other insecticides. nih.govnih.gov

Table 1: Agricultural Pests Targeted in this compound Research

| Pest Category | Common Name | Scientific Name |

|---|---|---|

| Mites | Spider Mites | Tetranychus spp. agrogreat.com |

| Insects | Leafminers | Liriomyza trifolii nih.gov |

| Insects | Aphids | (General) pomais.com |

| Insects | Thrips | (General) agrogreat.com |

| Insects | Lepidopteran Larvae (Caterpillars) | (General) openaccessjournals.com |

| Insects | Tobacco Whitefly | Bemisia tabaci mdpi.com |

In the field of veterinary parasitology, this compound is a significant compound for research into the control of both internal and external parasites in livestock such as cattle, sheep, goats, pigs, and horses. parasitipedia.netmultiscreensite.comparasitipedia.net It is recognized as a broad-spectrum endo- and ectoparasiticide. parasitipedia.net

Research has extensively documented its efficacy against a range of parasites. Studies in cattle have shown this compound to be effective against ectoparasites including the louse species Linognathus vituli and Haematopinus eurysternus, as well as the mange mites Sarcoptes scabiei var bovis and Psoroptes ovis. nih.gov Further research has confirmed its high efficacy against major gastrointestinal roundworms, such as Ostertagia ostertagi, and lungworms like Dictyocaulus viviparus in cattle. nih.gov In horses, studies have demonstrated its effectiveness in reducing fecal egg counts of gastrointestinal parasites, including Strongylus spp. and Parascaris equorum. multiscreensite.comresearchgate.net Research in swine has shown high efficacy against nematodes like Ascaris suum, Hyostrongylus rubidus, and Oesophagostomum dentatum. nih.gov

A critical area of ongoing research is anthelmintic resistance. nih.gov The intensive use of anthelmintics, including avermectins, has led to the emergence of resistant parasite populations in livestock, which poses a serious threat to animal health and productivity. northwestern.edu Scientific investigations focus on understanding the genetic and molecular mechanisms of resistance, such as mutations in glutamate-gated chloride channel genes in parasites like Haemonchus contortus. nih.gov This research is essential for monitoring resistance levels in parasite populations and developing sustainable control strategies to preserve the efficacy of vital drugs like this compound. nih.govnorthwestern.edu

Table 2: Veterinary Parasites Targeted in this compound Research

| Host Animal | Parasite Type | Parasite Species |

|---|---|---|

| Cattle | Ectoparasite (Louse) | Linognathus vituli nih.gov |

| Cattle | Ectoparasite (Louse) | Haematopinus eurysternus nih.gov |

| Cattle | Ectoparasite (Mite) | Sarcoptes scabiei var bovis nih.gov |

| Cattle | Ectoparasite (Mite) | Psoroptes ovis nih.gov |

| Cattle | Endoparasite (Roundworm) | Ostertagia ostertagi nih.gov |

| Cattle | Endoparasite (Roundworm) | Cooperia spp. nih.gov |

| Cattle | Endoparasite (Lungworm) | Dictyocaulus viviparus nih.gov |

| Horses | Endoparasite (Roundworm) | Strongylus spp. researchgate.net |

| Horses | Endoparasite (Roundworm) | Parascaris equorum researchgate.net |

| Swine | Endoparasite (Roundworm) | Ascaris suum nih.gov |

| Swine | Endoparasite (Roundworm) | Oesophagostomum dentatum nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44?,45+,47+,48+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-URHDDZCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H](C([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Production Methodologies

Microbial Fermentation Processes

The industrial-scale production of abamectin (B1664291) relies heavily on submerged fermentation of Streptomyces avermitilis. brieflands.com Optimizing this process is crucial for maximizing yield and ensuring economic viability. This involves fine-tuning the culture conditions and enhancing the inherent productive capabilities of the microbial strain.

Streptomyces avermitilis Fermentation Optimization

The composition of the fermentation medium is a critical factor influencing the production of avermectins. researchgate.net Key parameters that are meticulously controlled and optimized include nutrient sources, pH, temperature, and inoculum size.

Carbon and nitrogen sources are fundamental components for the growth of S. avermitilis and the biosynthesis of avermectin (B7782182). brieflands.com While various carbon sources can be utilized, starch has been identified as one of the most effective for avermectin production. brieflands.com Yeast extract is a commonly used nitrogen source that supports robust mycelial growth. brieflands.com However, an excess of nitrogen can have an inhibitory effect on the production of avermectin B1a. brieflands.com

The initial pH of the medium, incubation temperature, and the size of the inoculum also play significant roles. Studies have shown that a maximum yield of avermectin B1b was achieved with an initial medium pH of 7.0, an incubation temperature of 31°C, and a 10% inoculum size over a 10-day fermentation period. brieflands.comresearchgate.net Another study aiming for this compound production identified optimal conditions as a pH of 7, an incubation temperature of 32.5°C, and an 8% inoculum size. nih.gov

| Parameter | Optimal Value for Avermectin B1b Production brieflands.comresearchgate.net | Optimal Value for this compound Production nih.gov |

|---|---|---|

| Initial Medium pH | 7.0 | 7.0 |

| Incubation Temperature | 31°C | 32.5°C |

| Inoculum Size | 10% | 8% |

| Fermentation Period | 10 days | Not specified |

| Primary Carbon Source | Soluble Corn Starch brieflands.com | Corn Starch nih.gov |

| Primary Nitrogen Source | Yeast Extract brieflands.com | Not specified |

Strain Development and Improvement for Enhanced Production

Wild-type strains of Streptomyces avermitilis typically produce low levels of avermectins, making strain improvement a cornerstone of industrial production. nih.gov Both traditional mutagenesis and modern genetic engineering techniques are employed to develop hyper-producing strains.

Conventional strain improvement often involves subjecting S. avermitilis spores to physical mutagens like UV radiation or chemical mutagens such as ethidium bromide (EB) and ethyl methanesulfonate (EMS). nih.gov These methods induce random mutations, and subsequent screening identifies mutants with enhanced avermectin production. For instance, a mutant obtained after 45 minutes of UV radiation exposure showed a significant increase in avermectin B1b production, reaching 254.14 mg/L compared to the parent strain's 17 mg/L. nih.gov

More targeted approaches involve genetic engineering to manipulate regulatory genes and biosynthetic pathways. Overexpression of positive regulators or deletion of negative regulators can significantly boost avermectin titers. For example, manipulating the expression of a TetR-family transcriptional regulator, AveT, has been shown to increase avermectin production. asm.orgnih.gov Overexpressing aveT and deleting its target gene, aveM, in both wild-type and industrial strains led to notable increases in avermectin yields. asm.orgnih.gov

| Method | Specific Target/Treatment | Result | Reference |

|---|---|---|---|

| UV Mutagenesis | 45 minutes of UV radiation exposure | Avermectin B1b production increased from 17 mg/L to 254.14 mg/L | nih.gov |

| Chemical Mutagenesis (EMS) | 1 µL/mL EMS treatment | Avermectin B1b production reached 202.63 mg/L | nih.gov |

| Chemical Mutagenesis (EB) | 30 µL/mL ethidium bromide treatment | Avermectin B1b production reached 199.30 mg/L | nih.gov |

| Genetic Engineering | Overexpression of the transcriptional activator aveT | ~22% increase in avermectin production in an industrial strain | asm.org |

Genetic and Enzymatic Pathways of Avermectin Biosynthesis

The biosynthesis of avermectins is a complex, multi-step process orchestrated by a cluster of genes in S. avermitilis. nih.gov This gene cluster encodes all the necessary enzymes for the assembly of the polyketide backbone, its subsequent modifications, and glycosylation. wikipedia.orgnih.gov

Polyketide Synthase (PKS) Involvement

The core structure of avermectin, the aglycone, is synthesized by a type I polyketide synthase (PKS) system. nih.govmdpi.com This system is composed of four large, multifunctional proteins: AVES 1, AVES 2, AVES 3, and AVES 4. pnas.orgoup.com These proteins contain a series of modules, with each module responsible for one round of polyketide chain elongation. pnas.orgnih.gov In total, the avermectin PKS comprises 12 modules that catalyze the condensation of acyl-CoA precursors. pnas.orgoup.com

The biosynthesis begins with a starter unit, which is either isobutyryl-CoA (derived from valine) or 2-methylbutyryl-CoA (derived from isoleucine). mdpi.comnih.gov The PKS then sequentially adds seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA) to form the initial polyketide chain. nih.govmdpi.com

Role of Tailoring Enzymes (e.g., Cytochrome P450 Oxidases)

Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the aglycone to create the final avermectin structures. rsc.orgnih.gov These enzymes introduce specific functional groups and are responsible for the structural diversity of the avermectin family.

A key group of tailoring enzymes in avermectin biosynthesis are the cytochrome P450 oxidases (CYPs). nih.govnih.gov For instance, the enzyme AveE, a cytochrome P450 monooxygenase, is responsible for the formation of the furan (B31954) ring, a characteristic feature of the avermectin structure. semanticscholar.orgconsensus.app This reaction is a critical step in the maturation of the aglycone. consensus.app Other CYPs can be involved in hydroxylation reactions at various positions on the avermectin molecule. nih.govnih.gov For example, the regioselective oxidation of the 4"-position of avermectin to produce 4"-oxo-avermectin, a key intermediate for the semi-synthetic insecticide emamectin (B195283), is catalyzed by a specific subfamily of CYPs. nih.govnih.gov

Biosynthetic Relationships of Avermectin Homologs

The eight naturally occurring avermectins (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b) are closely related homologs that differ in their substituents at specific positions on the macrocyclic lactone ring. asm.org These structural variations arise from the flexibility of the biosynthetic pathway.

The distinction between the "a" and "b" series of avermectins is determined by the starter unit used by the PKS. wikipedia.orgnih.gov The "a" components are derived from 2-methylbutyryl-CoA, while the "b" components originate from isobutyryl-CoA. wikipedia.orgnih.gov

The difference between the "1" and "2" components lies in the presence or absence of a double bond between carbons 22 and 23. This is controlled by the activity of the dehydratase domain within module 2 of the PKS. nih.gov Finally, the distinction between the "A" and "B" components is determined by the presence of a methoxy (B1213986) group at the C5 position, a reaction catalyzed by the O-methyltransferase AveD. nih.gov

Feeding studies with labeled precursors have helped to elucidate the biosynthetic relationships between the different avermectin compounds, their aglycones, and monosaccharides, confirming the stepwise nature of the pathway. nih.gov

Semi-synthetic and Biocatalytic Modifications

The production of this compound derivatives often involves a combination of biological fermentation and subsequent chemical modifications. These semi-synthetic approaches aim to create compounds with enhanced properties, such as increased potency or a broader spectrum of activity. A significant focus in this area has been the development of more efficient and specific methods, leading to the exploration of biocatalysis and enzymatic engineering to overcome the challenges posed by purely chemical synthesis routes.

Chemical Synthesis of this compound Derivatives

The chemical modification of this compound, a mixture of avermectin B1a and avermectin B1b, is a key strategy for producing potent insecticides like emamectin benzoate (B1203000). The synthesis primarily targets the 4"-position of the oleandrose (B1235672) sugar moiety. A critical intermediate in this process is 4"-oxo-avermectin. portlandpress.comresearchgate.net

The direct chemical oxidation of the 4"-hydroxyl group of avermectin is complicated by the presence of a highly reactive allylic secondary alcohol at the C-5 position. portlandpress.comresearchgate.net To achieve regioselective oxidation at the desired 4"-position, a protection-deprotection strategy is necessary. This multi-step chemical process can be costly and complex, which has driven research into alternative biocatalytic methods. portlandpress.comasm.org The typical chemical synthesis pathway to produce emamectin benzoate from this compound involves the oxidation of the 4"-hydroxyl group to a ketone (forming 4"-oxo-avermectin), followed by reductive amination. asm.org

Table 1: Key Stages in the Chemical Synthesis of Emamectin Benzoate from this compound

| Step | Reaction | Key Intermediate/Product | Challenge | Reference |

|---|---|---|---|---|

| 1. Protection | Protection of the reactive C-5 hydroxyl group. | 5-O-protected avermectin | Adds steps and cost to the overall process. | portlandpress.comasm.org |

| 2. Oxidation | Regioselective oxidation of the 4"-hydroxyl group. | 4"-oxo-avermectin | Achieving high regioselectivity without protecting the C-5 hydroxyl is difficult chemically. | portlandpress.comresearchgate.net |

| 3. Deprotection | Removal of the protective group from the C-5 hydroxyl. | 4"-oxo-avermectin | Requires an additional chemical step, increasing complexity. | portlandpress.comasm.org |

| 4. Reductive Amination | Conversion of the 4"-oxo group to an amino group. | Emamectin | Standard chemical transformation following the key oxidation step. | asm.org |

| 5. Salt Formation | Reaction with benzoic acid. | Emamectin Benzoate | Final step to produce the commercial insecticide. | portlandpress.com |

Biocatalytic Conversion and Enzymatic Engineering for Intermediate Production

To circumvent the complexities of chemical synthesis, particularly the need for protection and deprotection steps, biocatalytic methods have been developed. These methods utilize microorganisms or their enzymes to perform highly specific chemical transformations. asm.org The regioselective oxidation of avermectin to 4"-oxo-avermectin is a prime example of a successful industrial biocatalytic process. portlandpress.comresearchgate.net

Screening of thousands of microorganisms revealed that certain Streptomyces strains can efficiently and regioselectively oxidize avermectin at the 4"-position. nih.govasm.org The enzymes responsible for this conversion were identified as cytochrome P450 monooxygenases (CYPs). portlandpress.comnih.gov A new subfamily of these enzymes, designated CYP107Z and termed Ema1 to Ema17, was discovered and characterized. nih.govasm.org These biocatalysts can be used as whole-cell systems to produce the key emamectin intermediate, 4"-oxo-avermectin, in a single step, thereby avoiding the costly chemical protection/deprotection strategy. portlandpress.comasm.org

To improve the efficiency and specificity of this biocatalytic conversion for industrial application, enzymatic engineering techniques have been employed. asm.org While the wild-type CYP enzymes were effective, they could produce unwanted side products at high substrate conversion levels, leading to lower yields. researchgate.netasm.org Methods such as directed evolution, including a proprietary technique called GeneReassembly™, have been used to create chimeric and mutated versions of the Ema CYPs. portlandpress.comasm.org This process involves combining random mutagenesis, protein structure-guided site-directed mutagenesis, and the recombination of multiple gene fragments to enhance enzyme properties. asm.org Through successive rounds of this molecular evolution, enzyme variants with significantly improved specificity for producing 4"-oxo-avermectin were developed, making the biocatalytic process a more economical alternative to chemical synthesis. researchgate.netasm.org

Table 2: Research Findings on Biocatalytic Conversion of Avermectin

| Microorganism/Enzyme System | Reaction Catalyzed | Key Finding | Engineering Strategy | Reference |

|---|---|---|---|---|

| Streptomyces strains | Regioselective oxidation of avermectin to 4"-oxo-avermectin. | Discovered 17 strains capable of the desired biocatalytic conversion. | Screening of 3,334 microorganisms. | nih.govasm.org |

| Cytochrome P450 Monooxygenases (CYPs) - Ema1 to Ema17 (Subfamily CYP107Z) | Regioselective oxidation of the 4"-hydroxyl of avermectin. | Identified as the enzymes responsible for the conversion in Streptomyces. Genes were cloned and sequenced. | Enzyme isolation and characterization; heterologous expression in hosts like E. coli and S. lividans. | portlandpress.comnih.gov |

| Engineered Ema CYPs | Improved regioselective oxidation of avermectin to 4"-oxo-avermectin. | Developed enzyme variants with significantly improved specificity and reduced side-product formation at high substrate conversion levels. | Directed evolution using GeneReassembly™, combining random and site-directed mutagenesis. | portlandpress.comresearchgate.netasm.org |

| CYP Electron Transport System | Supports CYP catalytic activity. | Ferredoxins (FDs) and ferredoxin:NADP+ reductases (FREs) were cloned and co-expressed to optimize electron transport to the CYP enzymes. | Co-expression of redox partners in host systems. | portlandpress.comresearchgate.net |

Molecular and Cellular Mechanism of Action in Target Organisms Invertebrates

Primary Molecular Target Characterization

The primary molecular target of abamectin (B1664291) in invertebrates is a type of ligand-gated ion channel. openaccessjournals.comherts.ac.ukopenaccessjournals.comnih.govresearchgate.net

Glutamate-Gated Chloride Channels (GluCls)

This compound primarily targets glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. openaccessjournals.comopenaccessjournals.comresearchgate.netwikipedia.orgmdpi.comontosight.aiontosight.airesearchgate.netpomais.cominformaticsjournals.co.inaopwiki.orgmdpi.com These channels are members of the Cys-loop receptor superfamily and are activated by the neurotransmitter glutamate (B1630785) in invertebrates. ontosight.aiaopwiki.orgoup.comnih.gov Upon activation, GluCls allow the influx of chloride ions into the cell. openaccessjournals.comopenaccessjournals.commdpi.comontosight.aiontosight.aiaopwiki.orgresearchgate.net this compound binds to these channels, causing them to open and increasing the membrane permeability to chloride ions. fao.orgresearchgate.net This action is distinct from the rapid opening and desensitization induced by glutamate; this compound-activated channels open slowly but essentially irreversibly, leading to a long-lasting effect. researchgate.net The binding site for avermectins, including this compound, is located within the transmembrane domains of the GluCl subunits. oup.comnih.gov Specifically, the binding occurs between the M1 and M3 membrane-spanning domains of adjacent subunits, causing conformational changes that lead to channel opening. nih.gov

Research has identified mutations in GluCl genes associated with resistance to this compound in various arthropod species, such as Plutella xylostella and Tetranychus urticae. nih.govnih.govresearchgate.net For instance, mutations like A309V and G315E in P. xylostella GluCl (PxGluCl) can reduce sensitivity to this compound. nih.gov Homology modeling suggests that some mutations, like A309V, may modify this compound binding through an allosteric mechanism. nih.govnih.govresearchgate.net

Allosteric Modulation of Ion Channels

This compound functions as an allosteric modulator of GluCls. herts.ac.ukherts.ac.ukadama.com Allosteric modulators bind to a site on the receptor distinct from the primary neurotransmitter binding site, influencing the channel's activity. acs.org In the case of this compound, this allosteric binding leads to the activation or potentiation of GluCl responses. aopwiki.org Studies suggest that this compound can bind to allosteric sites located in the lipid phase of the membrane, between transmembrane domains of adjacent subunits. researchgate.netnih.gov

Complex effects of this compound on other ion channels, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), have also been observed, suggesting potential allosteric modulation at multiple sites, which can exhibit biphasic dose-dependent effects. researchgate.netnih.gov For example, studies on nematode nAChRs indicate that this compound can act at both high-affinity negative allosteric modulator (NAM) sites, causing inhibition, and lower-affinity positive allosteric modulator (PAM) sites, reducing antagonism. researchgate.netnih.gov

Neurophysiological Effects and Cellular Disruptions

The interaction of this compound with ion channels, particularly GluCls, results in significant disruptions to the neurophysiological function of invertebrates. openaccessjournals.comopenaccessjournals.comnih.govresearchgate.netmdpi.compomais.com

Stimulation of Gamma-Aminobutyric Acid (GABA) Release

While the primary target is GluCls, this compound has also been reported to stimulate the release of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter, particularly at neuronal synapses or neuromuscular junctions in insects. herts.ac.ukfao.orgpeptechbio.comepa.govpomais.comnih.gov Increased GABA levels can further contribute to the inhibitory effects on nerve and muscle communication. peptechbio.combeyondpesticides.org However, high levels of GABA can also trigger a negative feedback mechanism, inhibiting further GABA release. nih.gov

Chloride Ion Influx and Membrane Hyperpolarization

The binding of this compound to GluCls leads to a significant influx of chloride ions into nerve and muscle cells. openaccessjournals.comopenaccessjournals.commdpi.comontosight.aiontosight.aiaopwiki.orgresearchgate.net This increased influx of negatively charged chloride ions causes the cell membrane to become hyperpolarized, meaning the inside of the cell becomes more negative relative to the outside. openaccessjournals.comopenaccessjournals.comnih.govwikipedia.orgmdpi.comontosight.airesearchgate.netaopwiki.org Hyperpolarization makes it more difficult for the nerve or muscle cell to be excited and transmit electrical signals. ontosight.aiaopwiki.org

Impairment of Nerve and Muscle Cell Function

The sustained opening of chloride channels and the resulting membrane hyperpolarization disrupt normal neurotransmission and muscle contraction. openaccessjournals.comopenaccessjournals.comnih.govresearchgate.netmdpi.compomais.com This impairment of nerve and muscle cell function leads to a state of paralysis in the affected invertebrate. openaccessjournals.comfao.orgopenaccessjournals.compeptechbio.comontosight.airesearchgate.netpomais.combeyondpesticides.org The inability to move or feed ultimately results in the death of the organism over a period of a few days. fao.orgpeptechbio.combeyondpesticides.org

Studies have shown that this compound blocks electrical activity in nerves and muscles of pests. herts.ac.ukpeptechbio.com The disruption of nerve to nerve and nerve to muscle communication is a key consequence of this compound's action. peptechbio.combeyondpesticides.orgresearchgate.net

Mitochondrial Respiration Inhibition (FOF1-ATPase, ANT)

Beyond its primary action on chloride channels, research indicates that this compound can also perturb mitochondrial bioenergetics in invertebrates. Studies have shown that this compound can cause concentration-dependent inhibition of the respiratory chain. researchgate.netunesp.brpsu.edu This inhibition occurs without significantly affecting the activity of enzymes like NADH dehydrogenase or succinate (B1194679) dehydrogenase, or the mitochondrial membrane potential at certain concentrations. researchgate.netunesp.brpsu.edu This suggests a more direct action on components involved in oxidative phosphorylation, specifically the F0F1-ATPase and/or the adenine (B156593) nucleotide translocator (ANT). researchgate.netunesp.brpsu.edu

This compound has been observed to inhibit ATPase phosphohydrolase activity, with a more pronounced effect in intact, uncoupled mitochondria compared to freeze-thawed disrupted mitochondria. unesp.brpsu.edu Furthermore, this compound can inhibit ADP-stimulated depolarization of the mitochondrial membrane potential. unesp.brpsu.edu These findings suggest that this compound interacts more specifically with the ANT, leading to functional inhibition and consequent impairment of mitochondrial bioenergetics. unesp.brpsu.edu

Acetylcholine Receptor Interactions

While the primary target of this compound is chloride channels, some research suggests potential interactions with acetylcholine receptors in specific contexts, particularly in nematodes. Studies investigating the anthelmintic combination of derquantel (B64725) and this compound hypothesized pharmacological interaction. Research on Ascaris suum demonstrated that this compound could reduce the response to acetylcholine in somatic muscle preparations. nih.gov When combined with derquantel, the inhibition of the higher acetylcholine concentration response was greater than the predicted additive effect, suggesting a synergistic interaction at nicotinic acetylcholine receptors on the somatic muscle. nih.gov

Ultrastructural and Histopathological Examination in Pests

Histopathological and ultrastructural examinations of invertebrate tissues exposed to this compound reveal significant cellular damage and disorganization, providing visual evidence of its cytotoxic effects.

Cellular Damage in Invertebrate Tissues (e.g., Midgut, Neurosecretory Cells)

Studies on Locusta migratoria nymphs treated with this compound have shown distinct histological changes in the gastrointestinal tract, including significant cellular damage and disorganization indicative of cell necrosis. mdpi.comresearchgate.netnih.gov Observed effects include a destroyed epithelium, enlarged cells, and reduced nuclei in the midgut. mdpi.comresearchgate.netnih.gov Cytoplasmic vacuoles have also been observed in this compound-treated nymph midgut cells, which can be a response to cytotoxins as the cell attempts to store them. mdpi.com

In neurosecretory cells of this compound-treated L. migratoria nymphs, examinations have revealed loosely disintegrated cells and vacuolated cytoplasm with an accumulation of neurosecretory crystals, in contrast to the lightly stained nuclei and condensed chromatin in control groups. mdpi.comresearchgate.net Serious cell damage and significant accumulation of neurosecretions that were not freely released through normal axonal channels have been evidenced in the brain tissue and neurosecretory cells of locusts exposed to this compound. mdpi.com

Computational and In Vitro Studies

Computational and in vitro studies provide valuable insights into the molecular interactions and enzyme inhibition potential of this compound.

Molecular Docking Simulations of Ligand-Receptor Binding

Molecular docking simulations have been employed to investigate the potential binding of this compound to target proteins in invertebrates. For instance, a study on Locusta migratoria examined the possibility of this compound inhibiting the fatty acid-binding protein Lm-FABP (2FLJ). mdpi.comresearchgate.netnih.gov The simulation suggested that this compound could bind to the Lm-FABP active site pocket with two hydrogen bonds. mdpi.com The binding involved interactions between a hydroxyl and a methoxy (B1213986) group on this compound and Arg128 amino acid residues on the target protein. mdpi.com

Molecular docking studies have also been conducted to investigate the interaction between this compound (specifically this compound B1a and B1b) and the glutamate-gated chloride channel (GluCl) receptor in C. elegans. nih.gov These studies revealed significant binding affinity scores for this compound B1a and B1b towards the targeted GluCl receptors. nih.gov this compound B1b, in particular, showed the ability to create a network of both hydrophilic and hydrophobic interactions within the binding pockets. nih.gov Docking and molecular dynamics calculations using a homology model for Caligus rogercresseyi GluClα, based on the C. elegans structure, indicated that this compound intercalates between transmembrane domains M1 and M3 of neighboring subunits in a pentameric structure. plos.org

In Vitro Studies of Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase in specific research contexts)

In vitro studies have explored the potential of this compound to inhibit enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), although its primary mode of action does not involve these enzymes. Studies evaluating the neurotoxic potential of this compound and boscalid (B143098) showed that human butyrylcholinesterase is not a target for abamectins B1A and B1B in both in silico and in vitro studies. mdpi.comresearchgate.netnih.gov In vitro inhibition assays in this study showed that abamectins B1A and B1B had no inhibitory effect on human AChE in the concentration range tested (0–500 µM). mdpi.com Docking to the human AChE binding site further supported that abamectins B1A and B1B could not dock. mdpi.com

However, it is important to note that research contexts focusing on specific organisms or enzyme variants might yield different results. While the provided search results primarily address human cholinesterases in the context of evaluating pesticide neurotoxicity to non-target organisms, the prompt specifically mentions "specific research contexts" for invertebrates. The available information does not provide data on this compound's inhibition of invertebrate AChE or BChE.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6435890 |

| Avermectin (B7782182) B1a | 6433311 |

| Avermectin B1b | 5288522 |

| Acetylcholine | 187 |

| Glutamate | 6112 |

| GABA | 119 |

Data Tables

Based on the search results, here is a data table summarizing the observed changes in oxidative stress parameters in Locusta migratoria nymphs treated with this compound. mdpi.comresearchgate.netnih.gov

| Oxidative Stress Parameter | Change Compared to Control (Fold Increase) |

| Malondialdehyde (MDA) - Hemolymph | ~6 |

| Malondialdehyde (MDA) - Fat tissue | ~5 |

| Superoxide Dismutase (SOD) - Hemolymph | ~10 |

| Superoxide Dismutase (SOD) - Fat tissue | ~8 |

| Glutathione-S-Transferase (GST) | ~9 |

| Nitric Oxide (NO) | ~4 |

Note: Data is approximate based on reported fold increases in the source.

Research on Efficacy in Pest Management Systems

Spectrum of Activity against Diverse Invertebrate Pests

Research has demonstrated Abamectin's broad-spectrum activity against a significant variety of agricultural pests, including mites, nematodes, and numerous insect orders. openaccessjournals.comagrogreat.comagrogreat.com

This compound (B1664291) is recognized for its potent acaricidal effects, particularly against the two-spotted spider mite (Tetranychus urticae), a pervasive pest in numerous cropping systems. Field trials on cucumber crops demonstrated that this compound achieved the highest reduction percentage (96.32%) of T. urticae populations compared to other tested insecticides. ekb.eg In laboratory settings, this compound applied to bean plants also provided satisfactory control of T. urticae, with its efficacy being comparable to soap at a concentration of 7 ml/L. dergipark.org.trresearchgate.net

However, the efficacy can be influenced by the presence of other agents. For instance, when used alone against T. urticae on tomato leaf discs, this compound resulted in moderate mortality, with 48.3% of nymphs and 37.1% of adults succumbing after 3 and 7 days, respectively. mdpi.com The effectiveness was significantly enhanced when combined with entomopathogenic fungi like Metarhizium robertsii or Beauveria bassiana, which led to 100% mortality of immature mites within two days and adult mites within five to seven days. mdpi.com

**Table 1: Efficacy of this compound against *Tetranychus urticae***

Study Context Pest Treatment Observed Efficacy Source Field trial on cucumber Two-spotted spider mite (T. urticae) This compound spray 96.32% reduction in population wikipedia.org Laboratory test on tomato leaf discs T. urticae nymphs This compound alone 48.3% mortality after 3 days bigpesticides.com Laboratory test on tomato leaf discs T. urticae adults This compound alone 37.1% mortality after 7 days bigpesticides.com Laboratory test on tomato leaf discs T. urticae immatures This compound + M. robertsii 100% mortality after 2 days bigpesticides.com Laboratory test on tomato leaf discs T. urticae adults This compound + M. robertsii 100% mortality after 5 days bigpesticides.com

This compound has demonstrated significant nematicidal activity against various plant-parasitic nematodes, most notably the root-knot nematodes (Meloidogyne spp.), which are a major threat to crop production worldwide. mdpi.comnih.gov Studies show its effectiveness against Meloidogyne incognita, Meloidogyne javanica, and cyst nematodes like Heterodera species. mdpi.complantprotection.pl

In greenhouse experiments on cucumber plants infested with Meloidogyne spp., this compound formulations significantly reduced the gall index, a measure of nematode infection. researchgate.net Treating cucumber seeds with this compound has also proven effective in controlling M. incognita. nih.gov A concentration of 500 ppm was most effective, significantly reducing the number of galls, egg masses, and the nematode reproduction factor. nih.gov Similarly, on rapeseed infested with M. incognita, this compound applications significantly reduced galls, egg masses, females, and second-stage juveniles (J2) in the soil while enhancing plant growth. plantprotection.pl Research on tomatoes also confirmed that this compound can effectively control M. incognita, with its efficacy influenced by the application method. nih.gov

**Table 2: Nematicidal Efficacy of this compound against *Meloidogyne incognita***

Crop Nematode Application Method Key Finding Source Cucumber Meloidogyne spp. Soil application Reduced gall index from 4.0 to 1.2 nih.gov Cucumber M. incognita Seed treatment (500 ppm) Reduced galls by 38.83% and egg masses by 47.40% researchgate.net Rapeseed M. incognita Soil application Significant reduction in galls, egg masses, and J2 juveniles nih.gov Tomato M. incognita Pot experiment (blending-of-soil) LC50 value of approx. 2 mg/L for J2 juveniles researchgate.net

This compound is effective against a range of insect pests, including those from the orders Lepidoptera, Orthoptera, and Coleoptera. nih.govbioone.orgacademeresearchjournals.org

Lepidopteran Larvae: this compound shows considerable efficacy against various lepidopteran pests. openaccessjournals.comopenaccessjournals.com Against the second instar larvae of the cotton leafworm, Spodoptera littoralis, on tomato crops, this compound resulted in 100% and 96% initial mortality within 24 hours in two consecutive growing seasons. ekb.eg In a laboratory bioassay against 10-day old larvae of the tobacco caterpillar, Spodoptera litura, this compound demonstrated an LC50 value of 0.02% at 24 hours after exposure. researchgate.net Studies on the diamondback moth, Plutella xylostella, on cabbage showed that this compound significantly reduced larval populations, with the highest application rate providing a mean reduction of over 70% across four sprays. ekb.eg

Locusta migratoria: The migratory locust is susceptible to this compound. In one study, treatment with this compound at 1000 ppm resulted in a 97% mortality rate for L. migratoria nymphs. nih.govbohrium.com The compound induces significant cellular disorganization and necrosis in the midgut, along with damage to neurosecretory cells, which contributes to its lethal effect. nih.govbohrium.comresearchgate.net

Red Palm Weevil: The red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palms, is vulnerable to this compound at various life stages. academeresearchjournals.orgacademeresearchjournals.org Laboratory bioassays showed that a concentration of 1000 ppm caused 100% mortality in adult weevils. academeresearchjournals.orgacademeresearchjournals.org Neonate larvae were even more sensitive, with 500 ppm causing 100% mortality. academeresearchjournals.orgacademeresearchjournals.org The compound also dramatically affects other developmental stages, causing 90.3% egg unhatchability and 100% pupal mortality at 500 ppm. academeresearchjournals.orgacademeresearchjournals.org

Stored-Product Insects: this compound has been evaluated as a grain protectant against several stored-product beetles. bioone.org Laboratory studies assessed its efficacy against adults of Rhyzopertha dominica (lesser grain borer), Sitophilus oryzae (rice weevil), and Tribolium confusum (confused flour beetle). nih.govresearchgate.net For S. oryzae, mortality was very high even after 7 days of exposure. nih.gov For all three species, increasing the dose rate, exposure interval, and temperature enhanced the efficacy of this compound. nih.govresearchgate.net At concentrations higher than 0.1 ppm, this compound was found to suppress progeny production in both R. dominica and S. oryzae. bioone.org

Table 3: Efficacy of this compound against Various Insect Pests

Insect Pest Order Study Context Observed Efficacy Source Spodoptera littoralis (larvae) Lepidoptera Field (tomato crop) 96-100% initial mortality within 24 hrs nih.gov Spodoptera litura (larvae) Lepidoptera Laboratory bioassay LC50 of 0.02% at 24 hrs researchgate.net Plutella xylostella (larvae) Lepidoptera Field (cabbage crop) >70% mean population reduction Locusta migratoria (nymphs) Orthoptera Laboratory 97% mortality at 1000 ppm [6, 7] Rhynchophorus ferrugineus (adults) Coleoptera Laboratory 100% mortality at 1000 ppm [12, 17] Rhynchophorus ferrugineus (neonate larvae) Coleoptera Laboratory 100% mortality at 500 ppm [12, 17] Stored-product beetles Coleoptera Laboratory Efficacy increases with dose, time, and temperature nih.gov

Biological Attributes and Translational Research

This compound exhibits translaminar activity, a crucial attribute for its effectiveness in pest control. agrogreat.comagrogreat.comillinois.edu This property allows the active ingredient to penetrate the leaf cuticle and move through the leaf tissue, forming a reservoir within the leaf. agrogreat.comillinois.edu This ensures that pests feeding on the underside of leaves or mining within the leaf tissue are exposed to the insecticide, even if they are not directly hit by the spray application. agrogreat.comagrogreat.com This internal reservoir of this compound provides extended residual activity against foliar-feeding pests. agrogreat.comillinois.edu The ability of this compound to penetrate the leaf can be enhanced by certain adjuvants, such as horticultural or mineral oils, which improve penetration and reduce evaporation from the leaf surface. growertalks.com

The performance of this compound can be influenced by environmental factors, particularly temperature, and by the type of commodity being treated.

Temperature: The efficacy of this compound against certain pests is enhanced by an increase in temperature. nih.govresearchgate.net In studies on stored-product insects, raising the temperature from 25°C to 30°C improved the insecticidal effect. nih.govresearchgate.net Conversely, for some pests, higher temperatures may decrease efficacy or mediate insecticide tolerance. plantgrowthhormones.commdpi.comnih.gov For example, a study on Bemisia tabaci (whitefly) found that while high temperatures could induce the expression of genes associated with insecticide tolerance, the combined effect of high temperature (41°C) and this compound treatment actually led to the lowest expression of these genes, suggesting a complex interaction. mdpi.comnih.gov

Crop Type/Commodity: The substrate or commodity to which this compound is applied can affect its efficacy. In research on stored grains, the effectiveness of this compound against Rhyzopertha dominica, Sitophilus oryzae, and Tribolium confusum was found to differ between wheat and maize. nih.govresearchgate.net For dose rates higher than 0.5 ppm, the efficacy of this compound was generally higher in maize than in wheat for all three species. nih.govresearchgate.net The physical and chemical properties of the treated commodity can influence the bioavailability and persistence of the insecticide.

Synergistic and Combination Strategies in Research

To enhance efficacy and manage resistance, research has increasingly focused on combining this compound with other pest control agents. These strategies often reveal synergistic interactions, where the combined effect is greater than the sum of the individual components.

The integration of this compound with entomopathogenic fungi (EPF), such as Beauveria bassiana and Metarhizium anisopliae, has been investigated as a potent strategy in pest management. Research indicates that this compound is often compatible with these biological control agents, allowing for their combined use. areeo.ac.irscielo.br Studies focusing on in vitro compatibility have found that this compound was among the more compatible pesticides with B. bassiana and M. anisopliae compared to other chemical insecticides and fungicides. areeo.ac.irazaruniv.ac.ir

Research on the combined application against the two-spotted spider mite, Tetranychus urticae, demonstrated a significant synergistic effect. In one study, the combination of this compound with either Metarhizium robertsii or B. bassiana resulted in 100% mortality of mite nymphs and adults. mdpi.com This was substantially higher than the mortality rates observed when either this compound or the fungi were applied alone. mdpi.com For instance, after seven days of exposure, this compound alone resulted in 37.1% adult mite mortality, while M. robertsii and B. bassiana individually caused mortality rates not exceeding 65%. mdpi.com The combination, however, achieved complete mortality within 5 to 7 days. mdpi.com

Further studies on pests like the red flour beetle, Tribolium castaneum, also showed that combined treatments of this compound (as part of an enhanced diatomaceous earth formulation) and entomopathogenic fungi were more effective than single treatments for both larvae and adults. nih.govresearchgate.net

| Treatment | Mortality Rate (7 Days Post-Exposure) | Time to 100% Mortality |

|---|---|---|

| This compound Alone | 37.1% | N/A |

| M. robertsii Alone | ~65% | N/A |

| B. bassiana Alone | ~65% | N/A |

| This compound + M. robertsii | 100% | 5 Days |

| This compound + B. bassiana | 100% | 7 Days |

Data sourced from studies on combined applications against Tetranychus urticae. mdpi.com

The combination of this compound with botanical extracts, particularly neem oil derived from the tree Azadirachta indica, has been researched as an eco-friendly approach to enhance pest control. walshmedicalmedia.comresearchgate.net The primary active ingredient in neem oil is azadirachtin. walshmedicalmedia.comunl.edu

Studies targeting the tomato leafminer, Tuta absoluta, have shown a clear synergistic effect when this compound is mixed with crude neem oil. ajchem-a.comajchem-a.com In a bioassay experiment, a 1:1 mixture of this compound and neem oil produced a higher corrected mortality rate (83%) than either this compound (79%) or neem oil (61%) used individually. ajchem-a.comajchem-a.com The synergistic action is further evidenced by the lower LC50 value (the concentration required to kill 50% of the test population) for the mixture compared to the individual components. ajchem-a.comajchem-a.com This suggests that combining these agents can improve performance, potentially reducing the required amount of synthetic pesticide. ajchem-a.com

Research has also evaluated these combinations against other pests, such as the citrus leafminer, Phyllocnistis citrella. Findings indicated that neem oil at a high concentration provided a level of control comparable to that of this compound, making it a promising tool for integrated management programs. unl.edu

| Treatment | Corrected Mortality | LC50 (ppm) |

|---|---|---|

| This compound | 79% | 363 |

| Crude Neem Oil | 61% | 1089 |

| This compound + Neem Oil (1:1 Mixture) | 83% | 251 |

Data sourced from a bioassay experiment on the tomato leafminer. ajchem-a.comajchem-a.com

Co-application of this compound with other synthetic insecticides, such as the neonicotinoid imidacloprid (B1192907), is a strategy explored to broaden the spectrum of activity and manage resistance. essencechem.complantgrowthhormones.com Formulated mixtures of this compound and imidacloprid are available for controlling a wide range of pests. essencechem.com

Laboratory research on cotton pests demonstrated the enhanced efficacy of this combination. researchgate.netelsevierpure.com Against the cotton aphid (Aphis gossypii), the mixture of this compound and imidacloprid resulted in mortality of up to 99.13% after three days, whereas the individual insecticides resulted in lower mortality rates. researchgate.netelsevierpure.com Similarly, for the pink bollworm (Pectinophora gossypiella), the mixture achieved up to 99.73% mortality, a significant increase compared to this compound (up to 45.06%) or imidacloprid (up to 83.30%) alone. researchgate.netelsevierpure.com

Other studies have also confirmed a synergistic effect, with one patent application noting that a specific weight ratio of this compound to imidacloprid (1.5/1.5) exhibited the most remarkable co-toxicity coefficient against grubs. google.com Research on the red palm weevil (Rhynchophorus ferrugineus) has also investigated the combined use of these two active ingredients. researchgate.net

| Treatment | Pest | Observed Mortality |

|---|---|---|

| This compound | Cotton Aphid | 65.97% - 83.90% |

| Imidacloprid | Cotton Aphid | ~83.90% |

| This compound + Imidacloprid | Cotton Aphid | 83.13% - 99.13% |

| This compound | Pink Bollworm | 22.05% - 45.06% |

| Imidacloprid | Pink Bollworm | 67.19% - 83.30% |

| This compound + Imidacloprid | Pink Bollworm | up to 99.73% |

Data sourced from a laboratory study on cotton pests. researchgate.netelsevierpure.com

Integrated Pest Management (IPM) Research Frameworks

This compound's characteristics have led to its widespread acceptance and incorporation into Integrated Pest Management (IPM) programs worldwide. nih.govopenaccessjournals.comopenaccessjournals.com IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties.

This compound is considered a valuable tool within IPM frameworks due to its high efficacy against target pests and a lower impact on many non-target beneficial arthropods compared to older, broad-spectrum insecticides. nih.govageruo.net Its inclusion in IPM programs for crops such as vegetables, fruits, cotton, and ornamentals is well-documented. nih.govopenaccessjournals.comresearchgate.net By integrating this compound with biological and cultural controls, growers can optimize pest management while minimizing the risk of resistance development. openaccessjournals.com

Case studies have demonstrated the successful implementation of this compound in various IPM strategies:

Vineyards: In California, grape growers incorporated this compound as a foliar spray timed to specific life stages of spider mites, leading to reduced pest populations and improved plant health. agrogreat.com

Citrus: Florida citrus farmers used this compound via soil application to control whitefly populations, observing effective control without significant harm to beneficial insects. agrogreat.com

Greenhouse Vegetables: Producers used this compound as a drench treatment, combined with monitoring tools like sticky traps, to successfully manage thrips populations and limit crop damage. agrogreat.com

Research within IPM frameworks emphasizes that the timing and method of this compound application are critical to maximizing its effectiveness and minimizing non-target impacts. agrogreat.comsacvalleyorchards.com

Optimized Timing: Studies have shown that this compound's efficacy is highly dependent on correct timing. Because the compound has translaminar properties (movement from the upper to the lower leaf surface), application timing relative to the plant's growth stage is crucial. sacvalleyorchards.com

In almonds, research recommends applying this compound for spider mite control early in the season before the leaves fully harden. sacvalleyorchards.com This timing allows for better translaminar movement into the leaf tissue, where it can be ingested by feeding mites, providing control for up to 60 days. sacvalleyorchards.com Later applications, after leaf hardening, are noted to be significantly less effective. sacvalleyorchards.com

In citrus, specific timing is advised for different pests. For the citrus bud mite, applications are best timed at the "bud swell" stage. epa.gov For the citrus leafminer, applications should be targeted to protect new flushes of growth. epa.gov

For pests like leafminers, general recommendations are to apply when the pests first appear and repeat as needed. newsomseed.comucdavis.edu

Optimized Methods: The choice of application method is also a key area of research, with the ideal method depending on the target pest, crop type, and environmental conditions. agrogreat.com

For foliar pests like mites, a foliar spray is common. agrogreat.com Thorough coverage of the plant is essential for control. epa.gov

For soil-dwelling pests or for systemic uptake, soil application or drench treatments can be used. agrogreat.com

In a study on palm trees, researchers compared crown spray, frond injection, and stipe (trunk) injection for delivering this compound and imidacloprid to control the red palm weevil. The results indicated that stipe injection provided better distribution and higher persistence of the insecticides within the palm compared to the other methods. researchgate.net

Pesticide Resistance: Mechanisms, Genetics, and Management Strategies

Detection and Monitoring of Abamectin (B1664291) Resistance

The emergence and spread of this compound resistance in pest populations pose a significant threat to its continued efficacy in agriculture. To combat this, robust detection and monitoring programs are essential. These programs are crucial for understanding the extent of resistance, tracking its evolution, and implementing effective resistance management strategies. irac-online.org

Monitoring can be proactive or reactive. Proactive monitoring aims to detect the early stages of resistance development before widespread control failures occur. irac-online.org This involves establishing baseline susceptibility data for target pests and then systematically monitoring for any shifts in that susceptibility over time. irac-online.org Reactive monitoring, on the other hand, is typically initiated in response to reports of diminished field performance of a pesticide. irac-online.org

A variety of methods are employed in resistance monitoring. Bioassays are a primary tool, providing a direct measure of a pest's sensitivity to a pesticide. ahdb.org.uk For known resistance mechanisms, DNA-based diagnostics can be used to detect specific resistance-conferring mutations. ahdb.org.uk

Global and Regional Resistance Surveys in Pest Populations

The development of resistance to this compound is a global issue, documented in various arthropod pests. mdpi.com The Arthropod Pesticide Resistance Database has recorded numerous cases of resistance to this compound across different species. mdpi.com

Tetranychus urticae (Two-spotted spider mite): This cosmopolitan pest has developed resistance to this compound in numerous regions.

Europe: A large survey of European field populations revealed that high to very high levels of this compound resistance were present in one-third of all populations. nih.govugent.be While resistance to the related compound milbemectin (B10764950) was generally low, a clear correlation between this compound and milbemectin resistance was observed. nih.govugent.be

Turkey: Studies in cut flower greenhouses in Turkey have reported a wide range of resistance ratios, from low to extremely high (up to 850.12-fold). researchgate.net These findings suggest that resistance is likely associated with the increased activity of detoxification enzymes rather than target-site mutations in the glutamate-gated chloride channels (GluCls). researchgate.net

Mexico: In the cut rose-producing region of the State of Mexico, extremely high levels of resistance to this compound have been documented in T. urticae populations. bioone.org The reported resistance ratios (RR) at the 50% lethal concentration (LC50) ranged from 2,226 to 21,141, and at the 95% lethal concentration (LC95), the RR varied from 23,185 to a staggering 10,152,250. bioone.org These severe resistance levels have rendered this compound ineffective for controlling this pest in the region. bioone.org

Plutella xylostella (Diamondback moth): This major pest of cruciferous vegetables has also developed significant resistance to this compound globally. nih.govirac-online.org

Bemisia tabaci (Whitefly): In northern China, surveys of B. tabaci populations have identified varying levels of this compound resistance. nih.govmdpi.com Out of twelve field populations, six showed low to medium resistance, with one population from Xinzheng exhibiting a 42.6-fold resistance. nih.gov

Musca domestica (House fly): Laboratory selection of house flies collected from New York dairies resulted in the rapid development of high-level this compound resistance (greater than 60,000-fold). nih.gov This indicates a high potential for resistance development in this species. nih.gov

Aedes albopictus (Asian tiger mosquito): In contrast to the pests mentioned above, surveys of Ae. albopictus populations in the United States have found them to be broadly susceptible to currently used larvicides and adulticides, including those with modes of action different from this compound. plos.org However, resistance to the legacy organochlorine DDT and the organophosphate malathion (B1675926) was detected in some Florida and New Jersey populations. plos.org

Nematodes: Resistance to avermectins, the class of compounds to which this compound belongs, is also a growing concern in parasitic nematodes of livestock. nih.govtdl.org In cattle, resistance in Cooperia species is widespread, and emerging resistance in the more pathogenic Ostertagia ostertagi is a serious threat. tdl.org

These surveys highlight the widespread and varied nature of this compound resistance across different pest species and geographical locations, underscoring the critical need for ongoing monitoring and management.

Molecular Mechanisms of Resistance

The primary mechanisms of resistance to this compound in arthropods involve either alterations in the target site, leading to reduced sensitivity, or enhanced metabolic detoxification of the compound. researchgate.netnih.gov

Target-Site Insensitivity

This compound's primary target in arthropods is the glutamate-gated chloride channel (GluCl). researchgate.netnih.gov Mutations in the genes encoding the subunits of these channels can lead to target-site insensitivity, a significant mechanism of resistance. researchgate.netresearchgate.net

Several specific point mutations within the GluCl genes have been identified and linked to this compound resistance in various pest species.

In the two-spotted spider mite, Tetranychus urticae, two well-documented mutations are G314D in the TuGluCl1 gene and G326E in the TuGluCl3 gene. nih.govugent.benih.gov These mutations have been found in this compound-resistant populations across Europe. nih.govugent.be The G326E mutation in TuGluCl3 is a notable example, having been identified in multiple resistant lines. nih.gov Another mutation, G323D in a T. urticae GluCl gene (TuGluCl), has also been confirmed to correlate with this compound resistance. nih.govelsevierpure.com

In the diamondback moth, Plutella xylostella, an A309V mutation in the PxGluCl gene is associated with this compound resistance. nih.gov Homology modeling suggests this mutation allosterically modifies the this compound-binding site rather than directly interfering with it. nih.gov

Recent research has also uncovered additional mutations in the GluCl3 gene of T. urticae, including I321T, V327G, and L329F, in resistant populations. nih.govugent.be The I321T mutation, in particular, has been identified in several resistant field populations. nih.gov Functional analysis of the I321T mutation has shown it can reduce the sensitivity of the GluCl3 channel to this compound. nih.gov

The following table details key mutations in GluCl genes associated with this compound resistance.

Key Mutations in GluCl Genes Conferring this compound Resistance

| Pest Species | Gene | Mutation | Reference |

|---|---|---|---|

| Tetranychus urticae | GluCl1 | G314D | nih.govugent.benih.gov |

| Tetranychus urticae | GluCl3 | G326E | nih.govugent.benih.gov |

| Tetranychus urticae | TuGluCl | G323D | nih.govelsevierpure.com |

| Tetranychus urticae | GluCl3 | I321T | nih.govugent.benih.gov |

| Plutella xylostella | PxGluCl | A309V | nih.gov |

The complexity of this compound resistance is further highlighted by the existence of different functional and non-functional variants of GluCl subunits.

Functional Variants: Alternative splicing of GluCl genes can produce different protein isoforms with altered sensitivity to this compound. In Plutella xylostella, four splice variants of PxGluCl (PxGluCl-A, -B, -C, and -D) were identified in a highly resistant strain. schweizerbart.de Electrophysiological analysis revealed that channels formed by these variants, either as homomers or heteromers, showed reduced sensitivity to both glutamate (B1630785) and this compound. schweizerbart.de

Non-functional Variants: In some cases, resistance can arise from the complete loss of a functional GluCl subunit. A study on Tetranychus urticae identified a non-functional variant of GluCl2 in one this compound-resistant line. nih.gov This suggests that a gene knock-out can be a mechanism of resistance, highlighting the diverse genetic strategies pests can evolve to overcome pesticide pressure. nih.gov

In the nematode Caenorhabditis elegans, different GluCl subunits exhibit varied abilities to form functional channels. nih.gov While subunits like AVR-14, AVR-15, GLC-1, GLC-2, and GLC-3 can form functional homomeric channels, GLC-4 cannot. nih.gov The GLC-2 subunit, while not sensitive to ivermectin on its own, plays a crucial role in forming heteromeric channels with other subunits, which are then sensitive to avermectins. nih.govbiorxiv.org This demonstrates that the composition and stoichiometry of GluCl subunits are critical in determining their sensitivity to macrocyclic lactones like this compound.

Cys-loop Ligand-Gated Ion Channel (CysLGIC) Gene Alterations

This compound's primary mode of action involves the modulation of Cys-loop ligand-gated ion channels (CysLGICs), with glutamate-gated chloride channels (GluCls) being a principal target in arthropods. pesticidestewardship.orglstmed.ac.uk Alterations in the genes encoding these channel subunits can lead to target-site insensitivity, a significant mechanism of resistance. This resistance is often conferred by specific point mutations that reduce the binding affinity of this compound to the channel, thereby diminishing its insecticidal effect.

Research has identified several key mutations in GluCl genes associated with this compound resistance in various pest species. In the two-spotted spider mite, Tetranychus urticae, mutations such as G314D in the GluCl1 subunit and G326E in the GluCl3 subunit have been documented to confer resistance. lstmed.ac.uknih.gov Similarly, in the diamondback moth, Plutella xylostella, the A309V mutation in its GluCl gene is linked to reduced susceptibility to this compound. nih.gov

Functional studies have provided direct evidence for the role of these mutations. For instance, when the G326E substitution was introduced into the T. urticae GluCl3 channel and expressed in Xenopus laevis oocytes, it completely abolished the agonistic activity of this compound. herbishield.com Similarly, functional analysis of the A309V and a G315E mutation (corresponding to G323 in T. urticae GluCl1 and G326 in TuGluCl3) in the P. xylostella GluCl channel showed a significant reduction in sensitivity to this compound by 4.8-fold and 493-fold, respectively. nih.gov The G315E mutation is thought to interfere with this compound binding through steric hindrance, while the A309V mutation likely causes an allosteric modification of the binding site. nih.gov

These genetic alterations underscore the evolutionary adaptations of pests to overcome the toxic effects of this compound at its primary target site.

Table 1: Documented Mutations in Cys-loop Ligand-Gated Ion Channel (GluCl) Genes Conferring this compound Resistance

| Pest Species | Gene/Subunit | Mutation | Reference |

| Tetranychus urticae | GluCl1 | G314D | nih.gov |

| Tetranychus urticae | GluCl3 | G326E | nih.govherbishield.com |

| Plutella xylostella | GluCl | A309V | nih.gov |

| Plutella xylostella | GluCl | G315E | nih.gov |

Metabolic Detoxification

Metabolic detoxification is a crucial defense mechanism that enables insects and mites to tolerate or resist insecticides like this compound. This process involves the enzymatic modification of the toxicant into less harmful and more easily excretable substances. Several major enzyme superfamilies are implicated in the metabolic detoxification of this compound, including Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), UDP-Glycosyltransferases (UGTs), and Carboxylesterases (CarEs). The overexpression and enhanced activity of these enzymes are frequently associated with this compound resistance.

Overexpression and Enhanced Activity of Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. infravec2.eu Enhanced metabolism by P450s is a well-documented mechanism of resistance to this compound in various arthropod pests. infravec2.eu

In the two-spotted spider mite, Tetranychus urticae, the overexpression of specific P450 genes has been strongly linked to high levels of this compound resistance. Notably, the P450 enzyme CYP392A16 has been shown to directly metabolize this compound. nih.gov In vitro studies using recombinantly expressed CYP392A16 demonstrated its ability to catalyze the hydroxylation of this compound, converting it into a substantially less toxic compound. nih.gov The high expression levels of CYP392A16 in resistant strains of T. urticae are often attributed to cis-regulatory elements that drive its overexpression. pesticidestewardship.orgnih.gov

The functional significance of CYP392A16 in conferring this compound resistance has been validated in vivo. When the CYP392A16 gene from T. urticae was transgenically expressed in the fruit fly, Drosophila melanogaster, it conferred this compound resistance to the flies, but only when co-expressed with a homologous cytochrome P450 reductase (CPR), which is essential for P450 function. herbishield.comnih.gov

Table 2: Cytochrome P450 Genes Implicated in this compound Resistance

| Gene | Pest Species | Function | Reference |

| CYP392A16 | Tetranychus urticae | Direct hydroxylation of this compound | nih.gov |

| CYP392D8 | Tetranychus urticae | Overexpressed in resistant strains | nih.gov |

| CYP392D10 | Tetranychus urticae | Overexpressed in resistant strains | nih.gov |

Role of Glutathione S-transferases (GSTs)

Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of xenobiotics, rendering them more water-soluble and easier to excrete. infravec2.eu The involvement of GSTs in this compound resistance has been observed in several arthropod species, although their precise role can be complex and multifaceted.

In many cases, an increase in GST activity is correlated with this compound resistance. For instance, in the rice stem borer, Chilo suppressalis, and the citrus red mite, Panonychus citri, the overexpression of specific GST genes has been linked to this compound resistance. pesticidestewardship.orgnih.gov The use of GST inhibitors, such as diethyl maleate (B1232345) (DEM), has been shown to synergize the toxicity of this compound in resistant strains, further implicating GSTs in the detoxification process. pesticidestewardship.org

However, direct metabolism of this compound by GSTs is not always the primary mechanism of resistance. In Tetranychus urticae, for example, a specific delta-class GST, TuGSTd01, was found to be incapable of detoxifying this compound. infravec2.eu Instead, this compound was shown to inhibit the activity of this enzyme. infravec2.eu This suggests that the observed increase in GST activity in some resistant strains might be part of a compensatory response or that GSTs contribute to resistance through other means, such as sequestration of the toxin or by mitigating oxidative stress induced by this compound exposure. nih.govinfravec2.eu

In Chilo suppressalis, while in vitro metabolism assays did not show direct metabolism of this compound by six different GSTs, the high binding affinities of these enzymes to this compound suggest a potential role in detoxification through sequestration. nih.gov This non-catalytic binding could reduce the amount of free this compound available to reach its target site.

Table 3: Glutathione S-transferase Genes Associated with this compound Resistance

| Gene | Pest Species | Proposed Role | Reference |

| Multiple CsGSTs | Chilo suppressalis | Detoxification (potentially sequestration) | pesticidestewardship.orgnih.gov |

| PcGSTm5 | Panonychus citri | Detoxification (potentially antioxidant protection) | nih.gov |

| TuGSTd01 | Tetranychus urticae | No direct detoxification; inhibited by this compound | infravec2.eu |

Involvement of UDP-Glycosyltransferases (UGTs)

Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are a superfamily of enzymes that play a crucial role in the phase II metabolism of a wide array of lipophilic compounds. They catalyze the transfer of a glycosyl group from a nucleotide sugar, such as UDP-glucose, to a substrate, thereby increasing its water solubility and facilitating its excretion from the organism. herbishield.com A growing body of evidence indicates that UGTs are involved in the metabolic resistance to this compound in several mite species.

In the citrus red mite, Panonychus citri, the UGT gene PcUGT202A9 was found to be significantly overexpressed in an this compound-resistant strain. pesticidestewardship.org Functional studies revealed that this enzyme can directly metabolize this compound by catalyzing the conjugation of UDP-glucose to the this compound molecule. pesticidestewardship.org Silencing of the PcUGT202A9 gene led to a significant increase in the susceptibility of the resistant mites to this compound. pesticidestewardship.org